molecular formula C10H13NO4 B12308617 O-(4-Methoxyphenyl)-L-serine

O-(4-Methoxyphenyl)-L-serine

Cat. No.: B12308617
M. Wt: 211.21 g/mol
InChI Key: MQGZOLYHLLZKAW-UHFFFAOYSA-N
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Description

O-(4-Methoxyphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxyphenyl group attached to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methoxyphenyl)-L-serine typically involves the reaction of L-serine with 4-methoxyphenyl derivatives under specific conditions. One common method involves the use of protecting groups to prevent unwanted side reactions during the synthesis process . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(4-Methoxyphenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

O-(4-Methoxyphenyl)-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(4-Methoxyphenyl)-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The methoxyphenyl group may influence its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-(4-Methoxyphenyl)-L-serine include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the methoxyphenyl group and the serine molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-2-4-8(5-3-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

MQGZOLYHLLZKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(C(=O)O)N

Origin of Product

United States

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